molecular formula C8H9NO2S B1337965 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid CAS No. 77307-66-5

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid

Cat. No. B1337965
CAS RN: 77307-66-5
M. Wt: 183.23 g/mol
InChI Key: XXVIWRVYQXMKFZ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a novel thienopyridine prodrug . It is an off-white to cream powder used as an intermediate for APIs such as Clopidogrel and Prasugrel .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine–based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles has been reported . Another study reported the design, synthesis, and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has been studied using X-ray crystal structures . The structure has also been analyzed using molecular modeling and docking studies .


Chemical Reactions Analysis

The chemical reactions of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine have been studied. For example, a one-step synthetic method for the preparation of THTP derivatives has been reported . The preparation and cytotoxic characterization of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine–based β-aminonitriles, β-amino carboxamides, and their (thio)urea and annulated derivatives were accomplished .


Physical And Chemical Properties Analysis

The molecular weight of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is 139.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis Approaches and Modifications

N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines were efficiently synthesized through a modified Pictet-Spengler reaction, highlighting a convenient method for producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with diverse substituents (Kitabatake, Hashimoto, & Saitoh, 2010). Additionally, various synthetic approaches have been developed for 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to tetrahydropyridothienopyrimidine derivatives and related fused systems (Bakhite, Al‐Sehemi, & Yamada, 2005). A versatile synthetic route to pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines has also been described using 2-amino-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as a starting material (Ahmed, Ameen, & Abdel-latif, 2006).

Chemical and Biological Aspects

Chemical and Biological Analysis

A review encompassing the last 20 years highlights the significant role of 4,5,6,7-tetrahydrothieno pyridine in synthesizing drug or drug intermediates, emphasizing its chemical and biological aspects, including synthetic schemes and biological activities of different analogs (Sangshetti, Zambare, Khan, Gonjari, & Zaheer, 2014).

Anticancer Activity

Anticancer Applications

Research has explored the synthesis, characterization, and anticancer activity of 5-Substituted 4,5,6,7-Tetrahydro- N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives. These compounds exhibit varied biological activities across pharmacological fields, with the fusion of different nuclei like benzene, indole, oxadiazole, and triazole rings to the THTP nucleus enhancing pharmacological activities beyond the parent nucleus (Rao, Rao, & Prasad, 2018).

Pharmacological Properties

Pharmacological Potential

Compounds synthesized based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold showed promising antiproliferative activity, with certain derivatives inhibiting cancer cell growth and interacting with tubulin at micromolar levels, resulting in apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells. This suggests potential selectivity against cancer cells (Romagnoli et al., 2020).

Mechanism of Action

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (prasugrel) has demonstrated inhibition of platelet aggregation and activation .

Future Directions

The future directions of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine research could involve further exploration of its synthesis and biological evaluation. For example, following a synthetic route involving Gewald three-component reactions (G-3CR) and a Lewis acid–catalyzed iso (thio)cyanate coupling, 30 compounds were prepared for antitumor evaluation .

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h2,4,7,9H,1,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVIWRVYQXMKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506856
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77307-66-5
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid

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